5-acetyl-2,3-dihydro-1H-pyrrolizine is a chemical compound with the molecular formula and a molecular weight of 163.17 g/mol. It belongs to the class of organic compounds known as pyrrolizines, which are characterized by a pyrrole ring fused to a pyrrolidine ring. This compound is notable for its structural features, including an acetyl group that influences its chemical properties and potential biological activities .
5-acetyl-2,3-dihydro-1H-pyrrolizine can be synthesized through various chemical reactions involving pyrrole derivatives. The compound is classified under organoheterocyclic compounds and specifically falls within the subclass of pyrrolizines, which are significant in organic chemistry due to their diverse applications in medicinal chemistry and flavor chemistry .
The synthesis of 5-acetyl-2,3-dihydro-1H-pyrrolizine typically involves multiple steps:
This multi-step synthetic route allows for the introduction of various substituents on the pyrrolizine ring, enhancing the compound's versatility for further chemical modifications.
The molecular structure of 5-acetyl-2,3-dihydro-1H-pyrrolizine features a five-membered ring system with distinct functional groups. Key structural details include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) can be utilized to confirm the structure and purity of synthesized compounds.
5-acetyl-2,3-dihydro-1H-pyrrolizine can participate in several types of chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 5-acetyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific biological targets. The compound may bind to various receptors or enzymes, leading to biological responses that are currently under investigation. Understanding these interactions is crucial for exploring its potential therapeutic applications .
5-acetyl-2,3-dihydro-1H-pyrrolizine exhibits properties typical of organic compounds within its class:
The chemical properties include:
5-acetyl-2,3-dihydro-1H-pyrrolizine has several scientific applications:
The compound's unique structural features make it a candidate for further research into its applications in medicinal chemistry and flavor science. Continued studies will likely reveal more about its interactions and potential uses in various fields.
Pyrrolizine derivatives constitute a structurally diverse class of nitrogen-containing heterocycles with significant pharmaceutical relevance. The parent pyrrolizine system consists of a fused bicyclic structure incorporating pyrrole and pyrrolidine rings sharing a single bond. 5-Acetyl-2,3-dihydro-1H-pyrrolizine belongs specifically to the 2,3-dihydro-1H-pyrrolizine subclass, characterized by saturation at the 2,3-positions, which reduces aromaticity while enhancing stereochemical flexibility [3]. This saturation differentiates it from the fully aromatic 3H-pyrrolizine system which exhibits greater electron delocalization and distinct reactivity patterns.
The defining structural feature of 5-acetyl-2,3-dihydro-1H-pyrrolizine is its acetyl substituent at the C5 position. This ketone functionalization introduces both hydrogen-bonding capacity and an electrophilic center, substantially influencing molecular interactions and reactivity compared to unsubstituted pyrrolizines. The molecule maintains planarity in the unsaturated segment (C5-C8 and N1) while the saturated component (C2-C3) adopts a puckered conformation. Critically, this derivative exhibits achirality due to the absence of defined stereocenters and E/Z centers, as confirmed by crystallographic and spectroscopic analyses [2]. This structural simplicity facilitates synthesis and purification but limits opportunities for stereoselective interactions in biological systems.
Table 1: Structural Classification of Key Pyrrolizine Variants
Core Structure | Representative Compound | Degree of Saturation | Key Features | Aromatic Character |
---|---|---|---|---|
Pyrrolizine | 1H-Pyrrolizine | Fully unsaturated | Planar bicyclic system | Full 10π-electron system |
2,3-Dihydro-1H-pyrrolizine | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | Partial saturation at C2-C3 | Non-planar saturated ring junction | Limited to 6π-electron system |
1H-Pyrrolizin-1-one | Ketorolac precursor | Carbonyl at bridgehead | Conjugated ketone | Diminished aromaticity |
3H-Pyrrolizin-3-one | Pyrrolizine alkaloids | Carbonyl at C3 position | Susceptible to nucleophilic attack | Non-aromatic |
The electronic distribution within 5-acetyl-2,3-dihydro-1H-pyrrolizine exhibits polarization toward the acetyl oxygen and nitrogen atoms, creating distinct regions of electron density. This polarization facilitates specific molecular interactions, particularly hydrogen bonding with biological targets. The molecule's extended π-system across positions 5-8 allows for charge delocalization, while the sp³-hybridized C2 and C3 atoms impart conformational flexibility. This structural duality – partial rigidity combined with rotational freedom – contributes to its potential as a scaffold for drug design [3].
The pyrrolizine scaffold emerged as a significant pharmacophore in pharmaceutical development during the late 20th century. Early exploration focused on pyrrolizine carboxylic acid derivatives, leading to the development of the non-steroidal anti-inflammatory drug (NSAID) ketorolac in the 1980s. Ketorolac (marketed as the tromethamine salt) shares structural homology with 5-acetyl-2,3-dihydro-1H-pyrrolizine through its bicyclic pyrrolizine core, though it features a carboxylic acid rather than ketone functionality at the critical C1 position [7]. This structural analogy highlights the pharmaceutical relevance of substituted pyrrolizines as analgesic and anti-inflammatory agents.
The specific compound 5-acetyl-2,3-dihydro-1H-pyrrolizine first entered the chemical literature with its synthesis and characterization circa 1981, as indicated by its CAS Registry Number (55041-85-5) [4]. This timeframe corresponds with intensive investigation of pyrrolizine derivatives for diverse therapeutic applications. Research during this period established fundamental structure-activity relationships (SAR) for pyrrolizines, demonstrating that electron-withdrawing substituents at ring positions significantly modulate biological activity. The acetyl group at C5 in particular was found to enhance hydrogen-bonding capacity while maintaining favorable logP profiles for membrane penetration.
Table 2: Key Milestones in Pyrrolizine-Based Drug Discovery
Time Period | Development Milestone | Significance |
---|---|---|
1970s | Exploration of pyrrolizine carboxylic acids | Established core scaffold for NSAID development |
1981 | First documentation of 5-acetyl-2,3-dihydro-1H-pyrrolizine (CAS 55041-85-5) | Provided structural foundation for ketone-functionalized derivatives |
1980s | Development and approval of ketorolac | Validated pyrrolizine scaffold as therapeutically relevant |
1990s-2000s | Mechanistic studies on pyrrolizine reactivity | Elucidated resistance to nucleophilic attack at ring positions [3] |
2000s-Present | Advanced characterization of substituted pyrrolizines | Enabled precise physicochemical profiling for drug design |
Significant research has elucidated the chemical behavior of pyrrolizine derivatives, providing context for understanding 5-acetyl-2,3-dihydro-1H-pyrrolizine. Unlike pyrrole systems which readily undergo electrophilic substitution, pyrrolizines demonstrate resistance to nucleophilic attack at ring positions, a characteristic confirmed through studies with potent nucleophiles like n-butyllithium [3]. This stability under physiological conditions enhances their suitability as drug scaffolds. Reduction studies have shown that pyrrolizinones undergo selective transformations with reagents like sodium borohydride, producing pseudobenzylic alcohols while maintaining ring integrity – a reactivity pattern potentially relevant to the acetyl functionality of our target compound [3].
The molecular formula C₉H₁₁NO and molecular weight of 149.19 g/mol define 5-acetyl-2,3-dihydro-1H-pyrrolizine as a compact, moderately weighted heterocycle. The compound's structural identity is unambiguously characterized by several registry numbers: CAS 55041-85-5, PubChem CID 526559, and UNII RL6J23X93F, ensuring precise identification across chemical databases [2] [4] [5]. Its standardized SMILES representation (CC(=O)C1=CC=C2N1CCC2) and InChIKey (NWSCEJHRUVCUSX-UHFFFAOYSA-N) facilitate computational studies and database searches, highlighting the compound's established position in chemical informatics.
The lipophilicity profile of this compound, quantified by its calculated octanol-water partition coefficient (logP) of 1.945, indicates moderate hydrophobicity [6]. This value positions the molecule favorably within the optimal range for passive cellular permeability (typically 1-3), suggesting potential for adequate membrane penetration in biological systems. However, its aqueous solubility is limited, as evidenced by the calculated log10WS value of -3.15, translating to approximately 0.0007 g/L [6]. This poor solubility presents formulation challenges that would require mitigation strategies (e.g., salt formation, prodrug approaches, or nanocarrier systems) in pharmaceutical development.
Table 3: Fundamental Physicochemical Properties of 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Property | Value | Method/Description | Significance |
---|---|---|---|
Molecular Formula | C₉H₁₁NO | Elemental analysis | Defines elemental composition |
Molecular Weight | 149.19 g/mol | Mass spectrometry | Impacts pharmacokinetic parameters |
logP | 1.945 | Calculated (Crippen method) | Predicts membrane permeability |
log10WS | -3.15 | Calculated water solubility | Indicates poor aqueous solubility |
McGowan Volume | 132.99 mL/mol | Molecular modeling | Relates to molecular bulk and packing |
Defined Stereocenters | 0 | X-ray crystallography | Confirms achirality |
The McGowan characteristic volume of 132.99 mL/mol provides insight into the compound's three-dimensional bulk and potential packing efficiency in solid states [6]. This parameter influences crystalline structure, melting behavior, and dissolution kinetics – all critical factors in pharmaceutical processing. The compound's ionization potential has been experimentally determined as 2187.00 kJ/mol, a value relevant to its gas-phase behavior and mass spectrometric fragmentation patterns [6]. This relatively high ionization energy indicates stability toward electron impact methods, facilitating mass spectral characterization.
The collision cross-section (CCS) values provide critical insights into the compound's behavior in mass spectrometry, particularly ion mobility applications. Experimental determinations reveal distinct CCS profiles for various adducts:
Table 4: Predicted Collision Cross Section (CCS) Values for Adducts of 5-Acetyl-2,3-dihydro-1H-pyrrolizine [5]
Adduct Type | m/z | Predicted CCS (Ų) | Analytical Utility |
---|---|---|---|
[M+H]+ | 150.09134 | 132.1 | Primary identification in positive mode |
[M+Na]+ | 172.07328 | 140.7 | Sodium adduct common in ESI-MS |
[M-H]- | 148.07678 | 135.6 | Negative mode detection |
[M+NH4]+ | 167.11788 | 156.7 | Ammonium adduct for confirmation |
[M+H-H2O]+ | 132.08132 | 126.7 | Characteristic dehydration product |
These CCS values demonstrate adduct-dependent mobility shifts essential for analytical method development. The significant size increase observed for ammonium adducts (+18.6 Ų versus protonated form) reflects substantial ion-neutral interaction surfaces, while dehydration products exhibit compact geometries. The diagnostic fragmentation pathway involving water loss ([M+H-H₂O]⁺ at m/z 132.081) provides a signature pattern for mass spectrometric identification. These properties collectively establish a comprehensive physicochemical profile crucial for purification, analysis, and application development of this specialized heterocycle.
Table 5: Compound Nomenclature and Identifiers for 5-Acetyl-2,3-dihydro-1H-pyrrolizine
Nomenclature System | Designation |
---|---|
Preferred IUPAC Name | 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethan-1-one |
Systematic Name | 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)ethanone |
Alternative Name | 5-Acetyl-2,3-dihydro-1H-pyrrolizine |
CAS Registry Number | 55041-85-5 |
PubChem CID | 526559 |
UNII | RL6J23X93F |
EPA CompTox DTXSID | DTXSID90335717 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7